2-((3,5-dimethoxybenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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Overview
Description
2-((3,5-dimethoxybenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a trifluoromethyl group at the 6-position and a 3,5-dimethoxybenzylthio group at the 2-position of the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-dimethoxybenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate starting materials such as urea and β-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) in the presence of a base.
Attachment of the 3,5-Dimethoxybenzylthio Group: The 3,5-dimethoxybenzylthio group can be attached through a nucleophilic substitution reaction using 3,5-dimethoxybenzyl chloride and a thiol reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-dimethoxybenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidinone ring or the benzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., thiols, amines), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidinone derivatives
Substitution: Substituted pyrimidinone derivatives
Scientific Research Applications
2-((3,5-dimethoxybenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3,5-dimethoxybenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzylthio group can facilitate interactions with biological macromolecules. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-((3,5-dimethoxybenzyl)thio)-4(3H)-pyrimidinone: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
6-(Trifluoromethyl)pyrimidin-4(3H)-one: Lacks the benzylthio group, which may affect its reactivity and interactions with biological targets.
2-(Benzylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one: Lacks the methoxy groups on the benzyl ring, which may influence its chemical behavior and biological activity.
Uniqueness
2-((3,5-dimethoxybenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of both the trifluoromethyl and 3,5-dimethoxybenzylthio groups. These functional groups confer distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-21-9-3-8(4-10(5-9)22-2)7-23-13-18-11(14(15,16)17)6-12(20)19-13/h3-6H,7H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCECVCVFYINQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CC(=O)N2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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